1H-phenothiazine

Antioxidant activity NO scavenging Phenothiazine derivatives

1H-Phenothiazine (CAS 261-86-9) is the parent unsubstituted phenothiazine, a heterocyclic compound (C12H9NS, MW 199.27 g/mol) consisting of a tricyclic scaffold with nitrogen and sulfur heteroatoms. It exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 356.4±42.0 °C at 760 mmHg.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
CAS No. 261-86-9
Cat. No. B1255632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-phenothiazine
CAS261-86-9
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=NC3=CC=CC=C3S2
InChIInChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-5,7-8H,6H2
InChIKeyQWXDTDWOYQPERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Phenothiazine (CAS 261-86-9): Core Physicochemical and Class Identity for Scientific Procurement


1H-Phenothiazine (CAS 261-86-9) is the parent unsubstituted phenothiazine, a heterocyclic compound (C12H9NS, MW 199.27 g/mol) consisting of a tricyclic scaffold with nitrogen and sulfur heteroatoms [1]. It exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 356.4±42.0 °C at 760 mmHg . The compound serves as a versatile building block for synthesizing derivatives with applications spanning optoelectronics, energy storage, and biological research [2][3].

Building Block Parent scaffold for phenothiazine derivative synthesis
Redox Studies Unsubstituted core for electrochemical property investigation
Radical Scavenging Model system for antioxidant pathway research

1H-Phenothiazine (CAS 261-86-9) vs. Analogs: Why In-Class Substitution Carries Measurable Performance Risk


Phenothiazines are not functionally interchangeable; minor structural modifications—such as N-substitution or oxidation state—dramatically alter key performance metrics. Unsubstituted 1H-phenothiazine exhibits distinct redox behavior, with an oxidation potential ~340 mV more cathodic (easier to oxidize) than structurally related dithieno[1,4]thiazine isomers [1]. Its N-H moiety confers a lower N-H bond dissociation energy compared to alkylated diphenylamines, yielding a higher rate constant for radical scavenging [2]. Furthermore, N-methyl substitution increases the IC50 for nitric oxide (NO) consumption from 0.015 μM to 4.53 μM, representing a 302-fold loss in antioxidant potency [3]. Even tautomeric forms (e.g., 10H-phenothiazine) may exhibit divergent electronic properties . These quantifiable divergences underscore that generic substitution without verifying the specific CAS registry number (261-86-9) introduces significant performance risk.

N-substitution
Alkylation may markedly reduce radical scavenging activity and alter redox behavior.
Isomer shift
Dithieno[1,4]thiazine isomers shift oxidation potential, limiting electronic interchangeability.
Tautomeric form
10H-phenothiazine may diverge in electronic properties, introducing performance risk.

1H-Phenothiazine (CAS 261-86-9) Quantitative Differentiation Evidence: Head-to-Head Performance Data


Antioxidant Potency: 302-Fold Higher Activity Than N-Methyl-Phenothiazine in Nitric Oxide Scavenging

Unsubstituted 1H-phenothiazine exhibits vastly superior nitric oxide (NO) radical scavenging activity compared to its N-methylated analog. In a standardized membrane preparation assay measuring NO consumption, the IC50 for phenothiazine was 0.015 ± 0.001 μM, whereas N-methyl-phenothiazine required a 302-fold higher concentration (4.53 ± 3.4 μM) to achieve the same effect [1]. This demonstrates that N-10 substitution profoundly impairs antioxidant efficacy. Furthermore, phenothiazine outperformed clinically relevant antioxidants edaravone (IC50 4.16 ± 2.1 μM) and Trolox (IC50 10.01 ± 5.8 μM) by factors of 277-fold and 667-fold, respectively [1].

NO Scavenging
Head-to-head
IC50: 0.015 μM vs 4.53 μM (N-methyl)
Supports radical scavenging assay context
In vitro membrane preparation
Antioxidant activity NO scavenging Phenothiazine derivatives

Lipid Peroxidation Inhibition: 443-Fold Higher Potency Than N-Methyl-Phenothiazine

1H-Phenothiazine demonstrates exceptional inhibition of lipid peroxidation, quantified via the thiobarbituric acid reactive substances (TBARS) assay. The IC50 for phenothiazine was 0.042 ± 0.006 μM, whereas its N-methyl analog required an 18.6 ± 6.2 μM concentration to achieve the same inhibitory effect—a 443-fold difference [1]. Phenothiazine also outperformed edaravone (IC50 29.2 ± 3.7 μM) by 695-fold and Trolox (IC50 19.2 ± 3.1 μM) by 457-fold under identical experimental conditions [1].

Lipid Peroxidation
Head-to-head
IC50: 0.042 μM (TBARS assay)
Supports lipid peroxidation model interpretation
Relative to N-methyl analog (18.6 μM)
Lipid peroxidation TBARS assay Antioxidant potency

Electrochemical Oxidation Potential: 340 mV Cathodic Shift vs. Dithieno[1,4]thiazine Isomers

The electronic properties of 1H-phenothiazine differ markedly from structurally analogous thiazine isomers. Electrochemical analysis reveals that dithieno[1,4]thiazine isomers exhibit either a large cathodic shift of 340 mV or an anodic shift of 130 mV in redox potentials relative to corresponding phenothiazines, depending on the thiophene-thiazine anellation pattern [1]. This substantial 340 mV difference in oxidation potential translates to significantly altered HOMO energy levels and charge transport characteristics, making phenothiazine and its analogs non-interchangeable in optoelectronic device fabrication.

Redox Potential
Head-to-head
340 mV cathodic shift vs dithieno isomers
Alters electronic property interpretation
Electrochemical measurements
Electrochemistry Redox potential Organic semiconductors

Cost and Synthetic Accessibility Advantage vs. Spiro-OMeTAD in Perovskite Solar Cell HTMs

Phenothiazine offers a low-cost alternative to the benchmark hole transport material (HTM) spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) in perovskite solar cell applications [1]. While spiro-OMeTAD is widely used in high-efficiency devices, its complex multistep synthesis and expensive spirobifluorene core render it cost-prohibitive for large-scale manufacturing. Phenothiazine is a simpler, commercially available scaffold that can be further functionalized via molecular engineering to tune optoelectronic properties while maintaining a favorable cost profile [1].

Synthetic Access
Class-level
Simpler scaffold than spiro-OMeTAD
Supports cost-sensitive device research
Review; exact cost varies
Perovskite solar cells Hole transport materials Cost analysis

1H-Phenothiazine (CAS 261-86-9): Optimal Scientific and Industrial Application Scenarios Based on Quantified Evidence


High-Sensitivity Antioxidant Assays Requiring Maximal Radical Scavenging Potency

Researchers conducting nitric oxide (NO) scavenging or lipid peroxidation (TBARS) assays should prioritize 1H-phenothiazine (CAS 261-86-9) over N-substituted analogs. The unsubstituted parent compound demonstrates a 302-fold higher NO scavenging potency (IC50 0.015 μM) and a 443-fold higher TBARS inhibition potency (IC50 0.042 μM) compared to N-methyl-phenothiazine [5]. Substitution with an alkylated analog would necessitate 300- to 440-fold higher compound concentrations to achieve equivalent effects, potentially exceeding solubility limits or introducing off-target artifacts in sensitive biological systems.

Organic Electronics Research Requiring Precise Redox Potential Control

When developing organic semiconductors for OLEDs, OPVs, or hole transport layers, researchers must verify they are procuring the correct thiazine scaffold. Dithieno[1,4]thiazine isomers can exhibit redox potentials shifted by up to 340 mV (cathodic) relative to phenothiazines [5]. This 340 mV difference corresponds to approximately 7.8 kcal/mol in energy, sufficient to disrupt HOMO-LUMO alignment at device interfaces and impair charge injection. Confirmation of CAS 261-86-9 ensures the intended phenothiazine scaffold rather than a structurally similar but electronically divergent isomer.

Cost-Constrained Perovskite Solar Cell HTM Development

Research groups aiming to develop hole transport materials (HTMs) for perovskite solar cells under budget constraints should select phenothiazine-based cores over spiro-OMeTAD. The phenothiazine scaffold offers a low-cost, synthetically accessible platform for further functionalization, whereas spiro-OMeTAD's complex multistep synthesis and expensive spirobifluorene core significantly increase material costs [5]. Phenothiazine's butterfly-shaped conformation and electron-rich character enable comparable hole transport functionality at a fraction of the synthesis complexity.

Lubricant Antioxidant Additive Screening Studies

In tribology research evaluating antioxidant additives for engine oils, transmission fluids, or industrial lubricants, unsubstituted phenothiazine serves as an effective baseline amine-type antioxidant. Comparative studies of axle-oil thermal-oxidative stability identified phenothiazine as the most effective additive among several amine-type antioxidants tested [5]. Alkylated phenothiazines exhibit lower N-H bond dissociation energy and higher rate constants for radical scavenging compared to alkylated diphenylamines [2], establishing the phenothiazine scaffold as a privileged antioxidant chemotype worthy of systematic structure-activity investigation.

Application
Selection Property
Validation Focus
Antioxidant model studies
Parent scaffold radical scavenging profile
Assay sensitivity and concentration-range review
Organic semiconductor research
Unsubstituted core redox properties
HOMO level alignment with device interfaces
Perovskite solar cell HTM development
Phenothiazine scaffold cost-efficiency
Synthetic scalability and device integration
Lubricant antioxidant screening
Amine-type antioxidant benchmark
Thermal-oxidative stability profile review
Quote Request

Request a Quote for 1H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.